molecular formula C9H6FNOS B8774481 Ethanone, 1-(6-fluoro-2-benzothiazolyl)- (9CI)

Ethanone, 1-(6-fluoro-2-benzothiazolyl)- (9CI)

Cat. No.: B8774481
M. Wt: 195.22 g/mol
InChI Key: GUNCTJJQHILPGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanone, 1-(6-fluoro-2-benzothiazolyl)- (9CI) is a chemical compound with the molecular formula C9H6FNOS. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. The presence of a fluorine atom at the 6th position of the benzothiazole ring and an ethanone group at the 1st position makes this compound unique and potentially useful in various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(6-fluoro-2-benzothiazolyl)- (9CI) typically involves the reaction of 6-fluorobenzothiazole with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride. The general reaction scheme is as follows:

6-Fluorobenzothiazole+Acetyl chlorideAlCl3Ethanone, 1-(6-fluoro-2-benzothiazolyl)- (9CI)\text{6-Fluorobenzothiazole} + \text{Acetyl chloride} \xrightarrow{\text{AlCl}_3} \text{Ethanone, 1-(6-fluoro-2-benzothiazolyl)- (9CI)} 6-Fluorobenzothiazole+Acetyl chlorideAlCl3​​Ethanone, 1-(6-fluoro-2-benzothiazolyl)- (9CI)

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(6-fluoro-2-benzothiazolyl)- (9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

Ethanone, 1-(6-fluoro-2-benzothiazolyl)- (9CI) has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 1-(6-fluoro-2-benzothiazolyl)- (9CI) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound without the fluorine and ethanone groups.

    6-Fluorobenzothiazole: Lacks the ethanone group.

    1-(2-Benzothiazolyl)ethanone: Lacks the fluorine atom.

Uniqueness

Ethanone, 1-(6-fluoro-2-benzothiazolyl)- (9CI) is unique due to the presence of both the fluorine atom and the ethanone group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C9H6FNOS

Molecular Weight

195.22 g/mol

IUPAC Name

1-(6-fluoro-1,3-benzothiazol-2-yl)ethanone

InChI

InChI=1S/C9H6FNOS/c1-5(12)9-11-7-3-2-6(10)4-8(7)13-9/h2-4H,1H3

InChI Key

GUNCTJJQHILPGA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC2=C(S1)C=C(C=C2)F

Origin of Product

United States

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